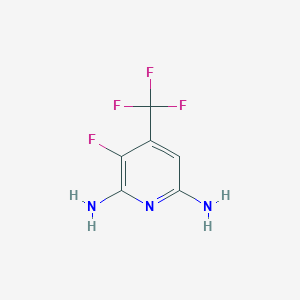

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(trifluoromethyl)pyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F4N3/c7-4-2(6(8,9)10)1-3(11)13-5(4)12/h1H,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGRIBPWQHTDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1N)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428835 | |

| Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-87-2 | |

| Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine (CAS 737000-87-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine emerges as a highly valuable, yet sparsely documented, building block. This guide is designed to consolidate the available technical information on this compound, providing a foundational resource for its application in drug discovery and novel material synthesis. We will delve into its known properties, postulate its synthetic pathway based on established pyridine chemistry, and explore its potential in creating next-generation therapeutics. Our approach is grounded in the principles of scientific integrity, aiming to provide a trustworthy and expertly curated overview for the discerning researcher.

Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine ring bearing two activating amino groups and two deactivating fluorine-containing substituents. This unique electronic arrangement makes it an intriguing scaffold for further chemical modification.

| Property | Value | Source |

| CAS Number | 737000-87-2 | N/A |

| Molecular Formula | C₆H₅F₄N₃ | [1] |

| Molecular Weight | 195.12 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 70-71 °C | [2] |

| Boiling Point | 286.5 °C at 760 mmHg | [3] |

| Density | 1.561 g/cm³ | [3] |

| Flash Point | 127.1 °C | [3] |

| Refractive Index | 1.516 | [3] |

Note: Some physical properties are sourced from chemical databases and may be predicted rather than experimentally determined. All data should be verified with a certificate of analysis.

Synthesis and Mechanistic Considerations

References

An In-depth Technical Guide to the Molecular Structure of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of amino, fluoro, and trifluoromethyl groups onto the pyridine scaffold imparts a unique combination of physicochemical properties that are highly desirable for the development of novel therapeutic agents. This document will delve into the structural features, predicted spectroscopic characteristics, and a plausible synthetic pathway for this molecule. The insights provided are intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's potential.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The pyridine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and bioactive natural products.[1] Its ability to participate in hydrogen bonding and its inherent bioactivity make it a privileged structure in medicinal chemistry.[1] The functionalization of the pyridine ring with fluorine-containing substituents has emerged as a powerful strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2]

The introduction of a trifluoromethyl (-CF3) group, in particular, can profoundly influence a compound's biological activity.[3][4][5] The strong electron-withdrawing nature of the -CF3 group can alter the electron density of the aromatic ring, affecting its interactions with biological targets.[3][4] Furthermore, the high lipophilicity of the trifluoromethyl group often leads to improved membrane permeability and oral bioavailability.[3][6] A critical advantage of the -CF3 group is its contribution to metabolic stability; the carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation, which can extend the half-life of a drug molecule in biological systems.[3][6]

Similarly, the presence of a fluorine atom directly on the pyridine ring can enhance metabolic stability and binding affinity through unique electronic interactions.[1][2] The combination of these fluorine-containing moieties with the nucleophilic amino groups in this compound creates a molecule with a rich chemical profile poised for exploration in drug development programs.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with two amino groups at positions 2 and 6, a fluorine atom at position 3, and a trifluoromethyl group at position 4.

Chemical Structure:

Key Molecular Properties:

| Property | Value | Source |

| CAS Number | 737000-87-2 | [7][8] |

| Molecular Formula | C6H5F4N3 | [8] |

| Molecular Weight | 195.12 g/mol | [8] |

The spatial arrangement of the substituents on the pyridine ring is critical to its overall properties. The two amino groups are strong electron-donating groups, which increase the electron density of the ring and can act as hydrogen bond donors. In contrast, the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing, which significantly influences the electronic distribution and reactivity of the molecule.

Predicted Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the protons of the two amino groups. The single aromatic proton at the 5-position will likely appear as a doublet due to coupling with the adjacent fluorine atom. The amino protons will likely appear as broad singlets.

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the trifluoromethyl group. The chemical shifts will be influenced by the electron-donating and -withdrawing nature of the substituents. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals: a singlet for the trifluoromethyl group and a doublet for the fluorine atom at the 3-position, which will be coupled to the adjacent proton at the 5-position.

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| ¹H | ~6.5 - 7.5 (aromatic H-5) | d |

| ¹H | ~4.0 - 5.0 (-NH₂) | br s |

| ¹³C | ~150 - 160 (C-2, C-6) | s |

| ¹³C | ~110 - 120 (C-3) | d |

| ¹³C | ~130 - 140 (C-4) | q |

| ¹³C | ~100 - 110 (C-5) | d |

| ¹³C | ~120 - 130 (-CF₃) | q |

| ¹⁹F | ~ -60 to -70 (-CF₃) | s |

| ¹⁹F | ~ -120 to -140 (Ar-F) | d |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | N-H | Stretching (asymmetric and symmetric) |

| 1650 - 1550 | C=C, C=N | Aromatic ring stretching |

| 1350 - 1100 | C-F | Stretching (strong) |

| 1200 - 1000 | C-N | Stretching |

Plausible Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized starting from a readily available substituted pyridine. A common strategy involves the nucleophilic aromatic substitution of halogens on the pyridine ring.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of the target compound via nucleophilic aromatic substitution.

Step-by-Step Methodology:

-

Starting Material: The synthesis would likely commence with a precursor such as 2,6-dichloro-3-fluoro-4-(trifluoromethyl)pyridine.

-

Amination: This precursor would then be subjected to a double nucleophilic aromatic substitution reaction with an ammonia source, such as aqueous ammonia or a protected amine.

-

Reaction Conditions: This type of amination reaction on an electron-deficient pyridine ring often requires elevated temperatures and pressures to proceed efficiently. Alternatively, transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, could be employed under milder conditions.[9]

-

Purification: The final product would be isolated and purified using standard laboratory techniques such as extraction, crystallization, or column chromatography.

Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents. The presence of two amino groups provides sites for further functionalization, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

The combination of the electron-donating amino groups and the electron-withdrawing fluoro and trifluoromethyl groups creates a unique electronic environment that could lead to high binding affinity and selectivity for various biological targets. Derivatives of this compound could be investigated for a range of therapeutic areas, including but not limited to:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.[10]

-

Antiviral Agents: The introduction of trifluoromethyl groups has been shown to enhance the antiviral activity of some compounds.[5]

-

Central Nervous System (CNS) Agents: The increased lipophilicity imparted by the trifluoromethyl group can facilitate penetration of the blood-brain barrier.

Conclusion

This compound represents a promising molecular scaffold for the discovery of novel pharmaceuticals. Its synthesis, while likely challenging, is achievable through established synthetic methodologies. The strategic combination of functional groups is predicted to confer advantageous physicochemical and pharmacokinetic properties. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 737000-87-2 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Physical and Spectroscopic Properties of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine (CAS No. 737000-87-2). As a highly functionalized pyridine derivative, this compound represents a significant building block in the fields of medicinal chemistry and materials science. Trifluoromethylpyridine motifs are known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties in drug candidates.[1] This document consolidates available public data and offers expert-driven predictions for its core physical properties and spectroscopic profile. Due to the limited published data for this specific molecule, this guide leverages empirical data from structurally related analogs to provide a robust predictive framework. Furthermore, it outlines detailed, self-validating experimental protocols for researchers to determine these properties, ensuring scientific rigor and reproducibility.

Introduction to a Privileged Scaffold

The pyridine ring, substituted with electron-withdrawing groups like trifluoromethyl (CF₃), is a cornerstone in modern chemical synthesis. The introduction of a CF₃ group can dramatically alter a molecule's electronic properties, lipophilicity, and resistance to metabolic degradation.[1] this compound is a unique variant, featuring two nucleophilic amino groups, a directing fluoro group, and the influential trifluoromethyl group. This combination of functionalities makes it a versatile intermediate for creating complex molecular architectures.

This guide serves as a foundational resource for researchers and drug development professionals. Its purpose is to provide a single point of reference for the compound's identity, its known physical characteristics, and a detailed projection of its spectroscopic signature. By grounding these predictions in the established principles of physical organic chemistry and providing meticulous experimental workflows, we aim to empower scientists to utilize this compound with confidence and precision.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are well-established. However, key experimental data such as melting point and solubility are not widely reported in public literature. The following table summarizes both the confirmed and predicted properties.

| Property | Value | Source / Rationale |

| CAS Number | 737000-87-2 | [2][3][4][5] |

| Molecular Formula | C₆H₅F₄N₃ | [4] |

| Molecular Weight | 195.12 g/mol | [4] |

| Appearance | Predicted: Off-white to light brown solid | Rationale: Based on related aminopyridines. |

| Melting Point | Data not publicly available. Predicted: > 90 °C | Rationale: The two amino groups facilitate strong intermolecular hydrogen bonding, suggesting a significantly higher melting point than non-aminated analogs like 2-Fluoro-6-(trifluoromethyl)pyridine (MP: -15.2 °C).[6] It is expected to be similar to or higher than related compounds like 2-Amino-6-(trifluoromethyl)pyridine (MP: 84.5-90.5 °C). |

| Boiling Point | Data not publicly available. | Rationale: Likely to decompose before boiling at atmospheric pressure due to strong intermolecular forces. |

| Solubility | Data not publicly available. Predicted: Soluble in DMSO, DMF, Methanol; poorly soluble in water, hexanes. | Rationale: The polar amino groups and pyridine nitrogen suggest solubility in polar organic solvents. Poor solubility is expected in nonpolar solvents and water, where the energetic cost of disrupting the crystal lattice is not sufficiently compensated. |

Anticipated Spectroscopic Profile

While experimental spectra for this specific compound are not found in the surveyed literature, a detailed and reliable spectroscopic profile can be predicted based on its unique structure. The combination of an aromatic system, amino groups, and two different fluorine environments (C-F and C-CF₃) gives rise to a distinct and informative signature across various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple but informative.

-

Aromatic Region: A single signal is predicted for the lone proton at the C5 position. Due to the absence of adjacent protons, this signal should appear as a singlet, though long-range coupling to the fluorine at C3 may cause slight broadening.

-

Amino Protons: Two distinct, broad singlets are anticipated for the two -NH₂ groups at positions C2 and C6. The asymmetric electronic environment created by the C3-fluoro and C4-trifluoromethyl substituents renders the two amino groups chemically non-equivalent. Their chemical shifts will be highly dependent on the solvent and sample concentration.

¹³C NMR Spectroscopy

Six distinct signals are expected, corresponding to each carbon in the pyridine ring. The key diagnostic feature will be the carbon-fluorine couplings.[7]

-

C4 (C-CF₃): This signal will appear as a quartet due to one-bond coupling (¹JC-F) with the three fluorine atoms of the trifluoromethyl group.

-

C3 (C-F): This signal will present as a large doublet due to a strong one-bond coupling (¹JC-F) to the single fluorine atom.

-

Other Ring Carbons: C2, C5, and C6 will likely appear as doublets or more complex multiplets due to smaller two-bond (²JC-F) and three-bond (³JC-F) couplings to the fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for characterizing fluorinated molecules, offering high sensitivity and a wide chemical shift range.[8]

-

-CF₃ Group: A signal is expected in the typical range for a trifluoromethyl group on a pyridine ring (approx. -60 to -65 ppm). This signal may appear as a narrow doublet due to coupling with the C3-fluorine.

-

C-F Group: A second signal is anticipated for the single fluorine atom attached to the ring. Its chemical shift will be distinct from the CF₃ group, and it will likely appear as a quartet due to coupling with the CF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations from the amino and fluoro-substituents.

-

N-H Stretching: Two or more sharp bands are expected in the 3300-3500 cm⁻¹ region, characteristic of primary amine N-H stretches.

-

C=C and C=N Stretching: A series of bands between 1500-1650 cm⁻¹ will correspond to the pyridine ring vibrations.

-

C-F Stretching: Very strong, characteristic absorbance bands are predicted in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretch of the single fluorine and the CF₃ group.

Mass Spectrometry (MS)

-

Molecular Ion: High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₆H₅F₄N₃) with high accuracy. The expected exact mass is approximately 195.0474.

-

Fragmentation: Common fragmentation pathways may include the loss of small molecules like HF or HCN, providing further structural confirmation.

Experimental Methodologies for Property Determination

To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended. The overall workflow is designed to progress from basic physical characterization to detailed structural elucidation.

Caption: Workflow for Physical & Spectroscopic Characterization.

Melting Point Determination

This protocol uses the capillary method, which is standard for crystalline organic solids.

-

Sample Preparation: Finely grind 1-2 mg of the compound into a dry powder.

-

Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Use a rapid heating ramp (10-20 °C/min) for an initial approximate measurement.

-

For an accurate measurement, use a new sample and set a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

-

Causality: A slow ramp rate is critical for ensuring thermal equilibrium between the sample, thermometer, and heating block, preventing an overestimation of the melting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed to provide comprehensive structural information.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

-

Causality: DMSO-d₆ is an excellent solvent for polar compounds and its ability to hydrogen-bond minimizes the rapid exchange of the -NH₂ protons, often allowing for their clear observation.

-

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is required for optimal signal dispersion and resolution, especially for resolving complex C-F couplings.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 240 ppm.

-

Relaxation Delay (d1): 5 seconds.

-

Number of Scans: ≥1024.

-

Causality: A longer relaxation delay is used to ensure that quaternary carbons and carbons with long relaxation times (like C-CF₃) are properly quantified.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse, proton-decoupled.

-

Spectral Width: ~100 ppm, centered around -100 ppm.

-

Number of Scans: 64-256.

-

Trustworthiness: Referencing the spectra to an internal or external standard is crucial. For ¹⁹F NMR, a common external standard is CFCl₃ (0 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This method is ideal for solid samples and provides information on functional groups.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.[9]

-

Causality: KBr is used because it is transparent in the IR range of interest and forms a solid matrix under pressure. The fine grinding ensures that light scattering is minimized.

-

-

Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically by averaging 16-32 scans at a resolution of 4 cm⁻¹.

Safety and Handling Guidelines

-

Engineering Controls: All handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.[6]

-

Body Protection: A lab coat must be worn.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Toxicity: Fluorinated aromatic amines should be treated as potentially toxic. Assume the compound is harmful upon ingestion, inhalation, and skin contact.

Disclaimer: This safety information is advisory. Researchers must consult the full SDS for a closely related structural analog and perform a risk assessment before commencing any experimental work.

Conclusion

This compound is a valuable chemical intermediate with significant potential. This guide has established its core chemical identity and provided a robust, predictive framework for its physical and spectroscopic properties based on expert analysis of its structure and comparison with known analogs. The detailed experimental protocols herein provide a clear pathway for researchers to validate these predictions and generate high-quality, reproducible data. By bridging the gap between available information and practical application, this document serves as an essential resource for any scientist working with this promising compound.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 737000-87-2 [chemicalbook.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 8. biophysics.org [biophysics.org]

- 9. benchchem.com [benchchem.com]

- 10. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine (CAS: 737000-87-2; MW: 195.12 g/mol [1][2][3]). As a highly functionalized pyridine derivative, this compound holds potential as a key building block in the development of novel pharmaceuticals and agrochemicals, areas where trifluoromethylpyridine motifs are of significant interest[4][5][6]. This document outlines detailed, field-proven protocols for structural elucidation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The focus is on the causality behind experimental choices and the interpretation of expected spectral data, offering researchers a robust guide for unambiguous characterization.

Molecular Structure and Spectroscopic Overview

The unique substitution pattern of this compound dictates a distinct spectroscopic fingerprint. Understanding the interplay of the electron-donating amino groups and the strongly electron-withdrawing fluorine and trifluoromethyl groups on the pyridine core is essential for accurate spectral interpretation.

Key Structural Features:

-

Pyridine Ring: A heteroaromatic system that forms the core of the molecule.

-

Amino Groups (-NH₂): Two primary amines at the C2 and C6 positions. These are strong electron-donating groups and will exhibit characteristic N-H stretching vibrations in IR and exchangeable protons in ¹H NMR.

-

Fluorine (-F): A single, highly electronegative fluorine atom at the C3 position, which will induce significant splitting patterns in ¹³C NMR and provide a unique signal in ¹⁹F NMR.

-

Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group at the C4 position. It serves as a crucial probe in ¹⁹F NMR and creates characteristic quartet splitting patterns in the ¹³C NMR spectrum.

The molecule's asymmetry, caused by the fluorine at C3, means that the two amino groups and the carbons/protons on either side of the ring are chemically non-equivalent, leading to more complex spectra than in a symmetrical analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for the structural elucidation of this molecule, providing detailed information about the connectivity and chemical environment of every atom. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is mandatory for complete characterization.

2.1. Rationale and Experimental Design

The presence of three different NMR-active nuclei (¹H, ¹³C, ¹⁹F) provides a wealth of correlational data. ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, offering a clean spectral window with a wide chemical shift dispersion that is highly sensitive to the electronic environment[7][8].

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform (CDCl₃) for its ability to better solubilize the polar molecule and, crucially, to slow the proton exchange of the N-H protons, allowing them to be observed as distinct, often broadened, resonances.

2.2. Standard Operating Protocol: NMR Analysis

-

Sample Preparation:

-

For ¹H and ¹⁹F NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, chemical shifts are typically referenced externally to a standard like CFCl₃ (δ = 0.00 ppm) or reported relative to the spectrometer's internal reference.

-

-

Instrumentation & Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Acquire spectra at a constant, regulated temperature (e.g., 298 K).

-

Employ standard pulse programs as detailed in the table below. The number of scans should be adjusted based on sample concentration to ensure adequate signal-to-noise.

-

| Parameter | ¹H NMR | ¹³C NMR {¹H Decoupled} | ¹⁹F NMR {¹H Decoupled} |

| Pulse Program | Standard single-pulse (zg30) | Proton-decoupled (zgpg30) | Standard single-pulse (zgpg30) |

| Spectral Width | ~12 ppm | ~200 ppm | ~150 ppm (centered ~ -60 ppm) |

| Acquisition Time | 2-4 seconds | 1-2 seconds | 1-2 seconds |

| Relaxation Delay | 2-5 seconds | 2-5 seconds | 2-5 seconds |

| Number of Scans | 16-64 | ≥1024 | 64-256 |

2.3. Predicted Spectral Data and Interpretation

The following data are predicted based on established substituent effects on pyridine rings and analysis of analogous compounds[9][10][11].

Table 1: Predicted NMR Spectroscopic Data for this compound in DMSO-d₆

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constant(s) (Hz) | Assignment |

| ¹H NMR | ~7.0-7.5 | br s | - | C6-NH₂ |

| ~6.5-7.0 | br s | - | C2-NH₂ | |

| ~6.0-6.5 | d | ³JHF ≈ 2-4 Hz | H-5 | |

| ¹³C NMR | ~160 | d | ²JCF ≈ 10-20 Hz | C-2 |

| ~158 | d | ⁴JCF ≈ 1-3 Hz | C-6 | |

| ~145 | d | ¹JCF ≈ 240-260 Hz | C-3 | |

| ~130 | qd | ¹JCF ≈ 270-280 Hz, ²JCF ≈ 30-40 Hz | C-4 | |

| ~122 | q | ¹JCF ≈ 270-280 Hz | C F₃ | |

| ~95 | d | ²JCF ≈ 20-30 Hz | C-5 | |

| ¹⁹F NMR | ~ -60 to -65 | s | - | -CF₃ |

| ~ -120 to -140 | d | ³JFH ≈ 2-4 Hz | C3-F |

-

¹H NMR Rationale: The sole aromatic proton (H-5) is expected to appear significantly upfield due to the electron-donating effects of the two amino groups. It will appear as a doublet due to coupling with the adjacent fluorine atom. The two -NH₂ groups are diastereotopic and should appear as two distinct broad singlets.

-

¹³C NMR Rationale: The spectrum will be complex due to C-F coupling. The carbon directly bonded to the trifluoromethyl group (C-4) and the CF₃ carbon itself will appear as quartets with large ¹JCF coupling constants[12]. The carbon attached to the fluorine (C-3) will be a doublet with a very large ¹JCF coupling. All other carbons will exhibit smaller couplings to both the C3-F and the CF₃ group.

-

¹⁹F NMR Rationale: Two distinct signals are expected. The trifluoromethyl group typically appears in the -60 to -70 ppm range and should be a singlet due to the absence of adjacent protons[7][13]. The single fluorine on the aromatic ring will appear at a different chemical shift and will be split into a doublet by the adjacent H-5 proton.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, which are fundamental for confirming the compound's identity. Fragmentation patterns offer corroborating evidence for the proposed structure.

3.1. Rationale and Experimental Design

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is essential for confirming the elemental composition with high accuracy. Electron Ionization (EI) can also be used to induce more extensive fragmentation, providing valuable structural clues.

3.2. Standard Operating Protocol: MS Analysis

-

Sample Preparation (HRMS-ESI):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the ESI source via direct infusion using a syringe pump.

-

-

Instrumentation & Acquisition:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass range should be set to scan from m/z 50 to 500.

-

3.3. Predicted Spectral Data and Interpretation

-

Molecular Ion: The exact mass of C₆H₅F₄N₃ is 195.0470. In HRMS-ESI, the protonated molecule [M+H]⁺ is expected at m/z 195.0549 . The experimental observation of this mass within a narrow tolerance (e.g., < 5 ppm) provides strong confirmation of the elemental formula[14].

-

Fragmentation Pattern: While fragmentation is minimal in ESI, analysis by EI or MS/MS would likely reveal characteristic losses. Common fragmentation pathways for related compounds include the loss of radicals or neutral molecules such as:

-

Loss of HF (M - 20)

-

Loss of a CF₃ radical (M - 69)

-

Loss of HCN from the ring (M - 27)

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule, serving as an excellent verification tool.

4.1. Rationale and Experimental Design

The primary utility of IR for this compound is the unambiguous identification of the N-H stretches from the two primary amino groups and the strong C-F stretches associated with the fluorine and trifluoromethyl substituents. The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

4.2. Standard Operating Protocol: IR Analysis

-

Sample Preparation:

-

Ensure the diamond crystal of the ATR accessory is clean by taking a background spectrum of air.

-

Place a small amount (1-2 mg) of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Instrumentation & Acquisition:

-

Record the spectrum over a range of 4000–400 cm⁻¹.

-

Co-add 16-32 scans to achieve a high-quality spectrum.

-

4.3. Predicted Spectral Data and Interpretation

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450–3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretching | Characteristic of two primary amine (-NH₂) groups. Two distinct bands are expected[15][16]. |

| 3100–3000 | Weak | Aromatic C-H Stretching | Corresponds to the single C-H bond on the pyridine ring. |

| 1640–1600 | Strong | N-H Scissoring / C=C & C=N Stretching | Overlapping region for amine bending and aromatic ring vibrations[17]. |

| 1450–1580 | Medium-Strong | Aromatic Ring Skeletal Vibrations | Multiple bands confirming the pyridine core structure. |

| 1350–1100 | Very Strong | C-F Stretching (CF₃ and Ar-F) | Intense, broad absorptions characteristic of fluorinated organic compounds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the molecule.

5.1. Rationale and Experimental Design

The substituted pyridine ring contains a conjugated system of π-electrons. UV-Vis spectroscopy can detect the π → π* and n → π* electronic transitions. The position of the absorption maxima (λ_max) is sensitive to the substituents on the ring and the solvent used.

5.2. Standard Operating Protocol: UV-Vis Analysis

-

Sample Preparation:

-

Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile).

-

Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

-

-

Instrumentation & Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan the wavelength range from 200 to 400 nm.

-

Record the absorbance spectrum and identify the λ_max values.

-

5.3. Predicted Spectral Data and Interpretation

For substituted pyridines, multiple absorption bands are expected. Based on similar structures, the spectrum should exhibit strong absorption bands characteristic of π → π* transitions, likely in the 230-280 nm range. A weaker, longer-wavelength band corresponding to an n → π* transition may also be observed above 300 nm[18][19][20]. The auxochromic amino groups are expected to cause a bathochromic (red) shift compared to unsubstituted pyridine.

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all analytical methods. The logical workflow below illustrates this integrated approach.

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

The structural confirmation of this compound requires a multi-faceted spectroscopic approach. High-resolution mass spectrometry validates its elemental composition, while infrared spectroscopy confirms the presence of essential amino and fluoroalkyl functional groups. UV-Vis spectroscopy corroborates the nature of the conjugated aromatic system. Ultimately, comprehensive multi-nuclear (¹H, ¹³C, and ¹⁹F) NMR analysis provides the unambiguous, detailed connectivity map required for complete structural elucidation. This guide provides the necessary protocols and predictive data to empower researchers to confidently characterize this and structurally related molecules.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 737000-87-2 [chemicalbook.com]

- 3. This compound | 737000-87-2 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tsijournals.com [tsijournals.com]

- 16. researchgate.net [researchgate.net]

- 17. chimia.ch [chimia.ch]

- 18. pubs.acs.org [pubs.acs.org]

- 19. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 20. researchgate.net [researchgate.net]

The Impact of Electron-Donating and Withdrawing Groups on the Trifluoromethylpyridine Core: An In-depth Technical Guide

This guide provides a comprehensive technical analysis of the electronic effects of substituents on the trifluoromethylpyridine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities. We will delve into the fundamental principles governing the modulation of the electronic properties of this important heterocyclic system and explore the practical implications for reactivity, physicochemical properties, and biological activity.

Introduction: The Trifluoromethylpyridine Scaffold - A Privileged Motif in Modern Chemistry

The trifluoromethylpyridine moiety has emerged as a cornerstone in the development of pharmaceuticals and agrochemicals.[1][2][3] The strategic incorporation of the trifluoromethyl (-CF3) group, a potent electron-withdrawing substituent, onto the pyridine ring confers a unique set of properties that are highly advantageous in modulating biological activity and optimizing drug-like characteristics.[4][5] The trifluoromethyl group enhances metabolic stability, increases lipophilicity, and can significantly alter the basicity of the pyridine nitrogen, all of which are critical parameters in drug design.[6][7] This guide will explore how the electronic landscape of the trifluoromethylpyridine core can be further fine-tuned by the introduction of additional electron-donating or withdrawing groups, providing a powerful strategy for rational molecular design.

The Electronic Character of the Trifluoromethyl Group and the Pyridine Ring

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily due to the strong inductive effect of the three fluorine atoms.[5] Its Hammett constant (σp) of 0.54 is indicative of its strong electron-withdrawing nature.[5] This potent inductive effect significantly reduces the electron density of the aromatic ring to which it is attached.

The pyridine ring itself is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. The lone pair of electrons on the nitrogen is not fully delocalized into the aromatic system, leading to a net electron withdrawal from the ring carbons. The combination of the inherent electron-deficient nature of the pyridine ring and the powerful electron-withdrawing trifluoromethyl group results in a highly electron-poor heterocyclic core in trifluoromethylpyridines.

Modulating the Electronic Landscape: The Influence of Substituents

The introduction of additional substituents onto the trifluoromethylpyridine ring allows for a nuanced control over its electronic properties. These substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs)

Electron-donating groups increase the electron density of the trifluoromethylpyridine ring through inductive and/or resonance effects. Common EDGs include:

-

Alkyl groups (-R): Donate electron density through a weak inductive effect.

-

Alkoxy groups (-OR): Donate electron density through a strong resonance effect (pi-donation) and withdraw electron density through an inductive effect. The resonance effect typically dominates.

-

Amino groups (-NH2, -NHR, -NR2): Are powerful electron-donating groups due to the strong resonance effect of the nitrogen lone pair.

The introduction of an EDG will generally increase the basicity of the pyridine nitrogen (higher pKa) and increase the susceptibility of the ring to electrophilic attack, although the latter is still challenging due to the presence of the trifluoromethyl group.

Electron-Withdrawing Groups (EWGs)

Electron-withdrawing groups further decrease the electron density of the already electron-poor trifluoromethylpyridine ring.[8] Common EWGs include:

-

Halogens (-F, -Cl, -Br, -I): Withdraw electron density through a strong inductive effect but can also donate electron density weakly through resonance. The inductive effect is generally dominant.

-

Nitro groups (-NO2): Are powerful electron-withdrawing groups through both strong inductive and resonance effects.

-

Cyano groups (-CN): Withdraw electron density through both inductive and resonance effects.

-

Carbonyl groups (-CHO, -COR, -COOH, -COOR): Withdraw electron density through inductive and resonance effects.

The addition of an EWG will significantly decrease the basicity of the pyridine nitrogen (lower pKa) and make the ring even more susceptible to nucleophilic attack.

The interplay of these electronic effects can be visualized as follows:

Figure 1: Influence of EDGs and EWGs on the trifluoromethylpyridine core.

Quantifying Electronic Effects: pKa and Hammett Constants

The electronic influence of substituents on the trifluoromethylpyridine ring can be quantitatively assessed through the measurement of pKa values and the application of Hammett constants.

pKa Values: A Measure of Basicity

The pKa of the conjugate acid of a substituted trifluoromethylpyridine is a direct measure of the basicity of the pyridine nitrogen. A higher pKa value indicates a more basic nitrogen atom, which corresponds to a higher electron density at the nitrogen.

| Substituent (at position X) | pKa of X-substituted 3-(trifluoromethyl)pyridine | Electronic Effect |

| -H | ~1-2 (estimated) | Reference |

| -NH2 (e.g., 2-amino) | Higher than reference | Strong EDG |

| -OCH3 (e.g., 2-methoxy) | Higher than reference | EDG |

| -Cl (e.g., 2-chloro) | Lower than reference | EWG |

| -NO2 (e.g., 2-nitro) | Significantly lower than reference | Strong EWG |

| Note: A comprehensive experimental dataset for a wide range of substituted trifluoromethylpyridines is not readily available in the literature and represents a valuable area for future research. The values presented are qualitative estimates based on established chemical principles. |

Hammett Constants: A Tool for Predicting Reactivity

The Hammett equation (log(K/K₀) = σρ) is a powerful tool for correlating reaction rates and equilibrium constants for reactions of substituted aromatic compounds. The Hammett substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these electronic effects.[9]

| Substituent | σ_meta | σ_para |

| -CF3 | 0.43 | 0.54 |

| -NO2 | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Cl | 0.37 | 0.23 |

| -CH3 | -0.07 | -0.17 |

| -OCH3 | 0.12 | -0.27 |

| -NH2 | -0.16 | -0.66 |

| Source: Adapted from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195. |

A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. These constants are invaluable for predicting how a given substituent will influence the reactivity of a trifluoromethylpyridine in a variety of chemical transformations.

Experimental Protocol: Determination of pKa by Potentiometric Titration

A robust and reliable method for determining the pKa of substituted trifluoromethylpyridines is essential for quantitative structure-activity relationship (QSAR) studies. The following is a detailed protocol for pKa determination by potentiometric titration.

Objective: To determine the pKa of a substituted trifluoromethylpyridine in an aqueous or mixed aqueous/organic solvent system.

Materials:

-

Substituted trifluoromethylpyridine sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

High-purity water (deionized or distilled)

-

Co-solvent (e.g., methanol or ethanol), if required for solubility

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 or 25 mL)

-

Beaker (50 or 100 mL)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the substituted trifluoromethylpyridine and dissolve it in a known volume of water or a suitable water/co-solvent mixture.

-

Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Initial pH Measurement: Record the initial pH of the solution.

-

Titration with Acid: If the sample is a free base, titrate with the standardized HCl solution. Add the titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition. Continue the titration well past the equivalence point.

-

Titration with Base: If the sample is a salt (e.g., hydrochloride), titrate with the standardized NaOH solution following the same incremental addition and recording procedure.

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of inflection on the titration curve. This can be determined from the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

-

Replicates: Perform the titration at least in triplicate to ensure the reproducibility of the results.

Figure 2: Workflow for pKa determination by potentiometric titration.

Conclusion and Future Directions

The electronic properties of the trifluoromethylpyridine core are a critical determinant of its chemical reactivity and biological function. The strategic placement of electron-donating or withdrawing groups provides a powerful and predictable means of modulating these properties. A thorough understanding of the principles outlined in this guide, supported by robust experimental data such as pKa values and Hammett constants, is essential for the rational design of novel trifluoromethylpyridine-based molecules with tailored characteristics.

Future research in this area should focus on the systematic synthesis and physicochemical characterization of a diverse library of substituted trifluoromethylpyridines. The generation of a comprehensive and publicly accessible database of their pKa values would be an invaluable resource for the scientific community, further empowering the data-driven design of next-generation pharmaceuticals and agrochemicals.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3F4NO2 | CID 13001835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

The Impact of Fluorination on the Lipophilicity of Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Role of Fluorine in Modulating Lipophilicity for Enhanced Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1] Fluorine's unique electronic properties, including its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical characteristics.[2][3] Among these, lipophilicity—a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents—stands as a critical parameter influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][5] Pyridine and its derivatives are prevalent scaffolds in a multitude of approved therapeutic agents, making the study of fluorinated pyridines particularly relevant to drug discovery.[1] This guide provides an in-depth exploration of the nuanced effects of fluorination on the lipophilicity of pyridine derivatives, offering both theoretical insights and practical, field-proven methodologies for its accurate determination.

The Duality of Fluorine's Influence on Physicochemical Properties

The introduction of fluorine to a pyridine ring imparts a complex and often non-intuitive modulation of its lipophilicity. This stems from a dual effect on molecular polarity.[6][7] On one hand, the substitution of a hydrogen atom with a larger, hydrophobic fluorine atom increases the molecular surface area, which would be expected to increase lipophilicity.[6] On the other hand, the highly polarized C-F bond can significantly alter the molecule's overall dipole moment and hydrogen bond accepting capabilities, which can either increase or decrease lipophilicity depending on the molecular context.[6][8]

The position of the fluorine substituent on the pyridine ring is a critical determinant of its electronic influence. Due to fluorine's strong electron-withdrawing nature, it can significantly impact the pKa of the pyridine nitrogen, thereby affecting the ionization state of the molecule at physiological pH.[6] This, in turn, has a profound effect on the distribution coefficient (logD), a more physiologically relevant measure of lipophilicity for ionizable compounds.[9]

Furthermore, the electronic interplay between fluorine and other substituents on the pyridine ring can lead to unexpected outcomes. For instance, fluorination can influence the conformation of flexible side chains, which can mask or expose polar functionalities, thereby altering the molecule's interaction with its environment.[3] This context-dependent nature of fluorine's impact underscores the necessity of empirical determination of lipophilicity rather than relying solely on predictive models.[6]

Diagram: The Interplay of Factors Influenced by Fluorination

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LogP / LogD shake-flask method [protocols.io]

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine at Room Temperature

Abstract

This technical guide provides a comprehensive analysis of the stability of this compound at room temperature. In the absence of specific published stability data for this compound, this document offers a theoretical assessment of its stability based on the constituent functional groups and provides a detailed, actionable protocol for its experimental determination. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to confidently assess the stability, handling, and storage of this and structurally related molecules.

Introduction

This compound is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of two amino groups, a fluorine atom, and a trifluoromethyl group on the pyridine ring creates a unique electronic and steric environment that dictates its reactivity and stability. A thorough understanding of the stability of this compound at ambient temperatures is critical for its synthesis, purification, storage, and application, particularly in the context of drug development where stability is a key determinant of a candidate's viability.

This guide will first delve into a theoretical assessment of the compound's stability by examining the influence of its substituents. Subsequently, a comprehensive experimental protocol for evaluating its long-term stability at room temperature and under forced degradation conditions will be presented, in line with the International Council for Harmonisation (ICH) guidelines.

Molecular Structure and Physicochemical Properties

The stability of a chemical compound is intrinsically linked to its molecular structure and resulting physicochemical properties.

Caption: Molecular structure of this compound.

The pyridine core is substituted with two electron-donating amino groups at positions 2 and 6, a strongly electron-withdrawing fluorine atom at position 3, and a very strong electron-withdrawing trifluoromethyl group at position 4. This unique substitution pattern is expected to significantly influence the electron density distribution within the pyridine ring and, consequently, its stability.

Theoretical Stability Assessment

Electronic and Steric Effects of Substituents

-

Amino Groups (-NH₂): The two amino groups are strong electron-donating groups through resonance, increasing the electron density of the pyridine ring. This can make the ring more susceptible to oxidative degradation. However, aminopyridines themselves can be quite stable. For instance, 4-aminopyridine and 3,4-diaminopyridine have been shown to be chemically stable in capsule form for at least 6 months at room temperature.[2][3]

-

Fluorine Atom (-F): The fluorine atom is highly electronegative and acts as an electron-withdrawing group through induction, which can help stabilize the aromatic ring. The carbon-fluorine bond is very strong, contributing to the overall metabolic stability of fluorinated compounds.[4][5] Fluorination can also enhance photostability.[6][7]

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[8] This property generally increases the metabolic and chemical stability of aromatic rings by making them less susceptible to electrophilic attack and oxidation.[5][9] The C-F bonds in a trifluoromethyl group are exceptionally strong, rendering this group highly stable to chemical, thermal, and photochemical degradation.[5]

The combination of strong electron-donating and strong electron-withdrawing groups on the same pyridine ring creates a complex electronic environment. The electron-withdrawing fluorine and trifluoromethyl groups likely counteract the electron-donating effects of the amino groups, potentially leading to a relatively stable molecule.

Potential Degradation Pathways

While the compound is predicted to have good stability, it is important to consider potential degradation pathways under stress conditions.

-

Oxidation: The electron-rich amino groups are potential sites for oxidation, which could be initiated by atmospheric oxygen, especially in the presence of light or metal ions. The safety data sheet for 4-aminopyridine notes that it oxidizes and darkens over time, a process accelerated by heat and light.[10]

-

Hydrolysis: While the trifluoromethyl group is generally stable to hydrolysis, under certain conditions, it can undergo hydrolysis, although this is more common with meso-CF₃-substituted corrole metal complexes.[11] The amino and fluoro substituents on the pyridine ring are generally stable to hydrolysis under neutral conditions.

-

Photodegradation: Aromatic compounds, including pyridines, can be susceptible to photodegradation. However, fluorination is known to improve the photostability of aromatic compounds.[6][7] The heteroaromatic-CF₃ motif has been shown to be stable during photolysis.[12]

Caption: Potential degradation pathways for the target compound under stress conditions.

Recommended Stability Study Protocol

To definitively determine the stability of this compound at room temperature, a systematic experimental study is required. The following protocols are based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[1][13]

Long-Term Stability Study

Objective: To evaluate the stability of the solid compound under ambient conditions over an extended period.

Protocol:

-

Sample Preparation: Use at least three batches of the purified solid compound. The quality of these batches should be representative of the material to be used in further applications.[1]

-

Container Closure System: Store the samples in well-sealed, inert containers (e.g., amber glass vials with PTFE-lined caps) to protect from light and moisture.

-

Storage Conditions: Store the samples at controlled room temperature (e.g., 25 °C ± 2 °C) and relative humidity (e.g., 60% RH ± 5% RH).

-

Testing Frequency: Analyze the samples at regular intervals. A typical schedule would be at 0, 3, 6, 9, 12, 18, 24, and 36 months.[13]

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance: Visual inspection for any changes in color, crystallinity, or morphology.

-

Assay: Quantitative determination of the amount of the parent compound remaining.

-

Purity: Detection and quantification of any degradation products.

-

Data Presentation:

| Time Point (Months) | Batch 1 | Batch 2 | Batch 3 |

| Appearance | |||

| 0 | |||

| 3 | |||

| 6 | |||

| ... | |||

| Assay (% of Initial) | |||

| 0 | 100% | 100% | 100% |

| 3 | |||

| 6 | |||

| ... | |||

| Total Impurities (%) | |||

| 0 | |||

| 3 | |||

| 6 | |||

| ... |

Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[14] These studies are typically performed to achieve 5-20% degradation of the active substance.[15]

Caption: Workflow for forced degradation studies.

Protocols:

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C and 80°C) for a defined period (e.g., up to 4 weeks).

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[15]

-

Hydrolytic Degradation:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with an acidic solution (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat a solution of the compound with a basic solution (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

-

Neutral Hydrolysis: Reflux a solution of the compound in water.

-

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

For all forced degradation studies, a control sample should be kept under normal conditions and analyzed alongside the stressed samples.

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies.[16][17] A reversed-phase C18 column with a UV detector is a good starting point. The mobile phase and gradient should be optimized to achieve good separation of all peaks.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown degradation products by providing molecular weight information.[16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the analysis of volatile degradation products.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of isolated degradation products.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information on changes in functional groups during degradation.[19]

Handling and Storage Recommendations

Based on the theoretical assessment and general best practices for similar compounds, the following handling and storage procedures are recommended:

-

Storage: Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[20] Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

To confirm this and to fully characterize its stability profile, a systematic experimental study is essential. The protocols for long-term and forced degradation studies outlined in this guide provide a robust framework for such an investigation. The results of these studies will be invaluable for determining appropriate storage conditions, retest periods, and for predicting potential degradation pathways, thereby ensuring the quality and reliability of this compound in research and development.

References

- 1. pharma.gally.ch [pharma.gally.ch]

- 2. sefh.es [sefh.es]

- 3. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. researchgate.net [researchgate.net]

- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. pharmatimesofficial.com [pharmatimesofficial.com]

- 17. helixchrom.com [helixchrom.com]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. benchchem.com [benchchem.com]

- 20. acdlabs.com [acdlabs.com]

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine molecular weight

An In-Depth Technical Guide to 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of amino, fluoro, and trifluoromethyl moieties onto the pyridine scaffold imparts a unique combination of physicochemical properties that are highly desirable in modern drug discovery. This document details the compound's molecular characteristics, predicted spectroscopic profile, plausible synthetic strategies, and key applications. It serves as a critical resource for researchers and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutic agents and other advanced materials.

Introduction: The Strategic Value of Fluorinated Pyridines

The landscape of medicinal chemistry is continually advancing through the development of novel molecular scaffolds that offer improved pharmacological profiles. Within this context, fluorinated heterocyclic compounds, particularly trifluoromethylpyridines (TFMPs), have emerged as indispensable tools.[1][2][3] The introduction of fluorine and trifluoromethyl (-CF3) groups can profoundly influence a molecule's properties, including metabolic stability, lipophilicity, binding affinity, and pKa.[1]

This compound is a prime example of a "privileged structure." It combines the unique electronic characteristics of the pyridine ring with multiple functional groups capable of forming key interactions with biological targets:

-

The Trifluoromethyl Group (-CF3): A strongly electron-withdrawing group that enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell membrane permeability.[1]

-

The Fluoro Group (-F): A small, highly electronegative atom that can modulate local electronics and serve as a bioisostere for a hydrogen atom, often forming favorable hydrogen bonds or dipole interactions within protein binding pockets.

-

The 2,6-Diamino Groups (-NH2): These groups are critical hydrogen bond donors and acceptors, enabling strong and specific interactions with target proteins like kinases. The diaminopyridine scaffold is a well-established pharmacophore in numerous therapeutic areas.

This guide provides a detailed exploration of this high-value chemical entity, from its fundamental properties to its practical application.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. This compound is identified by the CAS number 737000-87-2.[4][5]

Molecular Structure

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. scbt.com [scbt.com]

- 5. This compound | 737000-87-2 [chemicalbook.com]

An In-depth Technical Guide to 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine: Synthesis, Properties, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2,6-diamino-3-fluoro-4-(trifluoromethyl)pyridine, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its synthesis, characterization, and prospective biological applications.

Introduction: A Scaffold of High Potential

The pyridine ring is a ubiquitous scaffold in numerous approved pharmaceuticals and biologically active molecules.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine core allows for the fine-tuning of a compound's physicochemical and pharmacological properties.

In this compound, the pyridine core is adorned with several key functional groups that are highly sought after in medicinal chemistry:

-

The 2,6-Diaminopyridine Moiety: This substitution pattern is known to confer a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3] The two amino groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

-

The Trifluoromethyl Group (-CF3): The introduction of a trifluoromethyl group is a common strategy in modern drug discovery.[4][5] This electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[6]

-

The Fluoro Group (-F): The presence of a fluorine atom can modulate the pKa of nearby functional groups, influence conformation, and improve membrane permeability.[7]

The combination of these functional groups on a single pyridine scaffold makes this compound a compelling building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 737000-87-2 | [8][9] |

| Molecular Formula | C6H5F4N3 | [9] |

| Molecular Weight | 195.12 g/mol | [9] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol (predicted) | - |

Proposed Synthesis Protocol

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Selective Amination of 2,6-Dichloro-3-fluoro-4-(trifluoromethyl)pyridine

-

Rationale: The starting material, a di-chlorinated pyridine, can undergo nucleophilic aromatic substitution (SNAr). The chlorine at the 2-position is generally more activated towards nucleophilic attack than the one at the 6-position due to the electronic effects of the adjacent fluorine and trifluoromethyl groups. By carefully controlling the reaction conditions, a selective mono-amination can be achieved.

-

Procedure:

-

To a high-pressure reaction vessel, add 2,6-dichloro-3-fluoro-4-(trifluoromethyl)pyridine (1.0 eq).

-

Add a solution of aqueous ammonia (10-20 eq).

-

Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-amino-6-chloro-3-fluoro-4-(trifluoromethyl)pyridine.

-

Step 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

-

Rationale: The remaining chloro-substituent can be converted to an amino group using a more sophisticated cross-coupling reaction. The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. Benzophenone imine can be used as an ammonia equivalent, which is then hydrolyzed in the workup to reveal the primary amine.

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-amino-6-chloro-3-fluoro-4-(trifluoromethyl)pyridine intermediate (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%).

-

Add a base such as sodium tert-butoxide (1.5-2.0 eq) and benzophenone imine (1.2 eq).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the mixture with ethyl acetate.

-

To the organic layer, add an aqueous solution of hydrochloric acid (2M) and stir for 1-2 hours to hydrolyze the imine.

-